molecular formula C22H22N6 B6477468 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2640818-34-2

4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6477468
CAS No.: 2640818-34-2
M. Wt: 370.4 g/mol
InChI Key: BNUBAYDNJROBTJ-UHFFFAOYSA-N
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Description

4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a chemical compound with the CAS Registry Number 2640818-34-2 and a molecular formula of C22H22N6 . It has a calculated molecular weight of 370.45 g/mol and an exact mass of 370.1906 g/mol . This compound features a complex structure that integrates a naphthalene ring system, a piperazine ring, and a pyrimidine scaffold substituted with a pyrazole group, as defined by its SMILES representation: C1=NC(N2C=CC=N2)=CC(N2CCN(CC3=CC=C4C(=C3)C=CC=C4)CC2)=N1 . Its predicted physicochemical properties include an XLogP3 of 3.5, indicating moderate lipophilicity, a predicted pKa of 6.97, and a predicted density of 1.27 g/cm³ at 20 °C . Compounds with similar structural motifs, particularly those containing piperazine and aromatic systems like naphthalene and pyrimidine, are frequently investigated in medicinal chemistry and drug discovery for their potential biological activities . The presence of multiple nitrogen-containing heterocycles makes it a valuable scaffold for exploring interactions with various biological targets. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can source this compound from certified suppliers, with various quantities available to suit experimental needs .

Properties

IUPAC Name

4-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6/c1-2-5-20-14-18(6-7-19(20)4-1)16-26-10-12-27(13-11-26)21-15-22(24-17-23-21)28-9-3-8-25-28/h1-9,14-15,17H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUBAYDNJROBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4,6-Dichloropyrimidine

The pyrimidine backbone is typically constructed via cyclocondensation of β-diketones with urea or thiourea derivatives. For example, diethyl malonate reacts with guanidine under basic conditions to yield 4,6-dihydroxypyrimidine, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) at reflux (110°C, 6–8 hours).

Reaction Conditions :

  • Chlorination : POCl₃, reflux, 6 hours.

  • Yield : 61–75%.

Selective Substitution at Position 4

The chlorine at position 4 is replaced first due to its higher reactivity. Piperazine derivatives are introduced via nucleophilic aromatic substitution (SNAr) under mild conditions:

Procedure :

  • 4,6-Dichloropyrimidine (1 equiv) reacts with 1-(naphthalen-2-ylmethyl)piperazine (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours.

  • Potassium carbonate (2 equiv) is added to scavenge HCl.

Yield : 70–85%.

Synthesis of the Piperazine-Naphthalene Side Chain

Preparation of 1-(Naphthalen-2-ylmethyl)piperazine

Step 1 : Naphthalen-2-ylmethyl bromide is synthesized by treating 2-naphthalenemethanol with PBr₃ in dichloromethane (0°C to RT, 2 hours).
Step 2 : Alkylation of piperazine with the bromide (1.2 equiv) in acetonitrile at 60°C for 12 hours, using K₂CO₃ as base.

Yield : 80–90%.

Optimization and Challenges

Regioselectivity in Pyrimidine Substitution

The order of substitutions is critical. Introducing the bulkier piperazine group first minimizes steric hindrance during subsequent couplings.

Palladium Catalyst Selection

Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings, reducing homocoupling byproducts.

Solvent Effects

Polar aprotic solvents (DMF, NMP) enhance SNAr reactivity, while toluene/ethanol mixtures improve Suzuki coupling efficiency.

Table 1 : Summary of Key Synthetic Steps

StepReaction TypeReagents/ConditionsYield (%)Reference
1ChlorinationPOCl₃, reflux61–75
2SNAr (Piperazine addition)Piperazine derivative, K₂CO₃, DMF, 80°C70–85
3Suzuki Coupling (Pyrazole)Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol, 90°C55–65
4Piperazine side chain prepPBr₃, piperazine, K₂CO₃, acetonitrile, 60°C80–90

Chemical Reactions Analysis

Types of Reactions

4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Potential as Anticancer Agents:
Research indicates that compounds with similar structures have shown promise in inhibiting nucleoside transporters, which are crucial in cancer cell metabolism. For instance, studies on related compounds have demonstrated their ability to inhibit human equilibrative nucleoside transporters (ENTs), suggesting that 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine could be explored for similar effects in cancer therapy .

Neuropharmacological Potential:
The compound may also exhibit neuroprotective properties. Its structural analogs have been investigated for their potential in treating neurodegenerative diseases such as Parkinson's disease. The inhibition of specific receptors involved in neurotransmission could lead to the development of multifunctional drugs targeting these conditions .

Compound NameTargetMechanismReference
FPMINTENT1/ENT2Inhibition of nucleoside transport
PramipexoleD2/D3 ReceptorsDopamine receptor agonism
Compound XCFTRChloride channel modulation

Research Case Studies

Case Study 1: Inhibition of Nucleoside Transporters
A study investigated the efficacy of similar piperazine derivatives in inhibiting ENT1 and ENT2 transporters, which play a significant role in cellular adenosine regulation. The findings suggested that modifications to the piperazine ring can enhance selectivity and potency against these targets, providing a pathway for further development of the naphthalene-substituted pyrimidine derivative .

Case Study 2: Neuroprotective Effects
Another investigation focused on the synthesis and evaluation of related compounds for their neuroprotective effects in models of Parkinson's disease. The study highlighted the importance of structural features in modulating receptor activity, paving the way for new therapeutic agents derived from this chemical class .

Mechanism of Action

The mechanism of action of 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and thereby influencing cellular pathways. For instance, it may inhibit certain enzymes or block receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at Pyrimidine Position 4

  • Target Compound : 4-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl} group.
    • The bulky naphthalene substituent may enhance binding to hydrophobic pockets in targets like kinases or GPCRs.
  • Analog from : 4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl group with a phenoxypropan-1-one.
  • Analog from : 4-(2-Methylbenzoyl)piperazin-1-yl group.
    • A methylbenzoyl group increases steric hindrance, possibly reducing off-target interactions compared to naphthalene .

Substituent Variations at Pyrimidine Position 6

  • Target Compound : 1H-Pyrazol-1-yl group.
    • Pyrazole is a rigid heterocycle that can engage in π-π stacking or hydrogen bonding.
  • Analog from : 6-(Alkynyloxy) groups.
    • Alkynyloxy substituents improve herbicidal activity by inhibiting pigment biosynthesis, as demonstrated in plant models .
  • Analog from : 6-{[4-(Methanesulfonyl)piperazin-1-yl]methyl} group.
    • The sulfonyl group enhances electronegativity, likely influencing binding affinity to kinase domains .

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Potential Impact
Target Compound C22H23N7 ~409.5 g/mol Naphthalen-2-ylmethyl, pyrazole High lipophilicity, moderate solubility
Compound C21H24N6O2 392.5 g/mol Phenoxypropan-1-one Increased polarity, improved aqueous solubility
Compound C21H27N5O 365.5 g/mol Methylbenzoyl, pyrrolidin-1-yl Balanced lipophilicity for CNS penetration
Compound C23H27N7O2S2 521.6 g/mol Methanesulfonyl, morpholine Enhanced target selectivity via sulfonyl interactions

Key Structural Insights

  • Naphthalene vs. Smaller Aromatics : The naphthalen-2-ylmethyl group in the target compound may improve target binding but reduce solubility compared to methylbenzoyl () or phenyl () groups.
  • Pyrazole vs. Alkynyloxy : Pyrazole’s hydrogen-bonding capacity contrasts with alkynyloxy’s herbicidal efficacy, highlighting substituent-dependent bioactivity .
  • Piperazine Modifications : Sulfonyl () or ketone () modifications to piperazine alter electronic properties, influencing target engagement and metabolic stability.

Biological Activity

The compound 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Structural Features

The compound features a pyrimidine core substituted with both a pyrazole and a piperazine moiety, along with a naphthalene group. These structural elements suggest potential interactions with various biological targets, making it a candidate for further research into its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including compounds similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro assays revealed that derivatives exhibited IC50 values ranging from 5.02 to 6.6 µM against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines .

Anti-inflammatory and Antioxidant Properties

Pyrimidine derivatives are also noted for their anti-inflammatory and antioxidant activities. The incorporation of pyrazole rings has been associated with enhanced antioxidant effects, which can mitigate oxidative stress in cellular environments . Such properties are critical in the development of treatments for diseases characterized by inflammation and oxidative damage.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar pyrimidine derivatives have demonstrated efficacy against various bacterial strains, indicating that this compound may also possess antibacterial or antifungal activities .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in tumor progression and inflammation, such as dihydrofolate reductase and glucosidase .
  • Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to target proteins, suggesting a rational basis for their observed biological activities .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Antitubercular Activity : A series of substituted pyrimidines were synthesized and tested against Mycobacterium tuberculosis, revealing significant inhibitory concentrations (IC90s) ranging from 3.73 to 40.32 µM .
CompoundIC50 (µM)Target
Compound 6e40.32Mycobacterium tuberculosis
Compound 4g5.10MCF-7 Cancer Cells
Compound 92.18HepG2 Cancer Cells

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Answer:
The synthesis typically involves multi-step reactions:

Core Pyrimidine Formation: Start with a 4,6-dichloropyrimidine intermediate, substituting the 4-position with a piperazine derivative via nucleophilic aromatic substitution (e.g., using 4-[(naphthalen-2-yl)methyl]piperazine in DMF at 80–100°C for 12–24 hours) .

Pyrazole Introduction: React the 6-chloro position with 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMSO at 120°C) to install the pyrazole moiety .

Purification: Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water) to isolate the pure product. Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR .

Basic: How should researchers characterize this compound’s physicochemical properties?

Answer:
Key characterization steps include:

  • Solubility: Test in DMSO, water, and PBS (pH 7.4) using UV-Vis spectroscopy.
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products .
  • LogP: Determine experimentally via shake-flask method (octanol/water partitioning) or computationally using software like ChemAxon .
  • Melting Point: Use differential scanning calorimetry (DSC) to confirm crystalline purity .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:
Contradictions in IC₅₀ values or target selectivity may arise from:

  • Assay Variability: Validate activity using orthogonal assays (e.g., biochemical kinase inhibition vs. cellular proliferation assays) .
  • Metabolic Stability: Test for compound degradation in assay media (e.g., liver microsomes) to rule out false negatives .
  • Off-Target Effects: Perform kinome-wide profiling (e.g., using Eurofins KinaseProfiler) to identify unintended interactions .
  • Data Normalization: Ensure consistent positive/negative controls (e.g., staurosporine for kinase inhibition) across studies .

Advanced: What methodologies are effective for studying structure-activity relationships (SAR)?

Answer:

Analog Synthesis: Modify substituents systematically (e.g., naphthylmethyl to benzyl on piperazine; pyrazole to imidazole) .

Biological Testing: Screen analogs against target panels (e.g., PI3K isoforms for kinase inhibitors) using dose-response curves .

Computational Modeling: Perform molecular docking (AutoDock Vina) or MD simulations (GROMACS) to predict binding modes and correlate with activity .

Statistical Analysis: Use multivariate regression (e.g., CoMFA) to identify critical structural features driving potency .

Advanced: How can the binding mode to kinase targets be elucidated?

Answer:

  • X-ray Crystallography: Co-crystallize the compound with the target kinase (e.g., PI3Kγ) and solve the structure using the CCP4 suite .
  • Mutagenesis: Validate key binding residues (e.g., catalytic lysine or hinge region) via alanine scanning .
  • SPR/BLI: Measure binding kinetics (kon/koff) using surface plasmon resonance or bio-layer interferometry .

Basic: What in vitro models are suitable for initial biological screening?

Answer:

  • Kinase Inhibition: Use ADP-Glo™ assay for PI3K/Akt/mTOR pathway analysis .
  • Cytoprotective Activity: Evaluate anti-ulcer potential in gastric epithelial cells (e.g., AGS cells) under stress (e.g., ethanol-induced damage) .
  • Cytotoxicity: Screen against HEK293 or HepG2 cells via MTT assay to rule out general toxicity .

Advanced: How can researchers address low solubility in biological assays?

Answer:

  • Formulation Optimization: Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanocarriers to enhance solubility .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to improve aqueous compatibility .
  • Co-solvent Systems: Test DMSO/PEG-400 mixtures (<1% final concentration) to maintain compound stability .

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